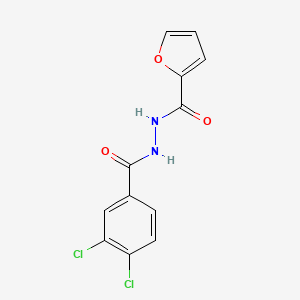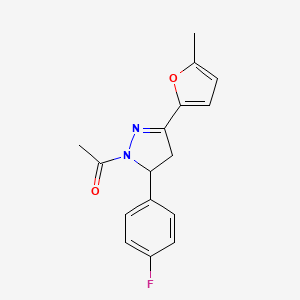
N'-(3,4-dichlorobenzoyl)-2-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3,4-dichlorobenzoyl)-2-furohydrazide, also known as DFHBI-1T, is a small molecule that has gained attention in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect RNA molecules in live cells, making it a valuable tool in molecular biology and biochemistry. In
作用机制
N'-(3,4-dichlorobenzoyl)-2-furohydrazide binds to RNA molecules through intercalation between the furoyl and dichlorobenzoyl moieties. This binding induces a conformational change in the RNA, which leads to an increase in fluorescence intensity. The exact mechanism of this process is still being studied, but it is believed to involve changes in the RNA structure and dynamics.
Biochemical and Physiological Effects:
N'-(3,4-dichlorobenzoyl)-2-furohydrazide has been shown to have minimal toxicity and does not affect cell viability or RNA function. It is rapidly taken up by cells and accumulates in the nucleus, where it binds to RNA molecules. The fluorescence signal is stable and can be detected for several hours, allowing for long-term imaging experiments.
实验室实验的优点和局限性
N'-(3,4-dichlorobenzoyl)-2-furohydrazide has several advantages for lab experiments, including its high sensitivity, specificity, and stability. It can be used in a variety of cell types and organisms, making it a versatile tool for RNA detection. However, N'-(3,4-dichlorobenzoyl)-2-furohydrazide has some limitations, including its dependence on RNA structure and the need for specific excitation and emission wavelengths. Additionally, N'-(3,4-dichlorobenzoyl)-2-furohydrazide cannot distinguish between different RNA molecules, making it less useful for studying specific RNA species.
未来方向
There are several future directions for N'-(3,4-dichlorobenzoyl)-2-furohydrazide research. One area of interest is the development of new probes with improved properties, such as increased specificity or the ability to detect specific RNA molecules. Another area of research is the application of N'-(3,4-dichlorobenzoyl)-2-furohydrazide in vivo, where it could be used to study RNA dynamics and localization in live animals. Additionally, N'-(3,4-dichlorobenzoyl)-2-furohydrazide could be used in combination with other imaging techniques, such as super-resolution microscopy, to provide more detailed information about RNA structure and function. Overall, N'-(3,4-dichlorobenzoyl)-2-furohydrazide has the potential to be a valuable tool for RNA research and has many exciting avenues for future exploration.
合成方法
N'-(3,4-dichlorobenzoyl)-2-furohydrazide is synthesized by reacting 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting compound is then reacted with 3,4-dichloroaniline to form N'-(3,4-dichlorobenzoyl)-2-furohydrazide. The synthesis process has been optimized to produce high yields of pure N'-(3,4-dichlorobenzoyl)-2-furohydrazide.
科学研究应用
N'-(3,4-dichlorobenzoyl)-2-furohydrazide is widely used as a fluorescent probe for RNA detection in live cells. It binds to RNA molecules and emits a fluorescent signal, allowing researchers to visualize and study RNA in real-time. This has important implications for understanding gene expression, RNA localization, and RNA-protein interactions. N'-(3,4-dichlorobenzoyl)-2-furohydrazide has also been used in high-throughput screening assays to identify compounds that modulate RNA function.
属性
IUPAC Name |
N'-(3,4-dichlorobenzoyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-8-4-3-7(6-9(8)14)11(17)15-16-12(18)10-2-1-5-19-10/h1-6H,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWVTGOCSYVMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3,4-dichlorophenyl)carbonyl]furan-2-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B5156311.png)
![2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5156321.png)
![3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)

![3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156345.png)
![N-(2-chlorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5156357.png)

![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)

![2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5156390.png)
![N-(3-methoxyphenyl)-3-{1-[3-(1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5156393.png)
![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}diethylamine dihydrochloride](/img/structure/B5156401.png)
![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)